molecular formula C15H17NO2S2 B2843855 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 1448064-81-0

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2843855
CAS No.: 1448064-81-0
M. Wt: 307.43
InChI Key: SVHHRTKWUAWSOH-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(thiophen-2-yl)acetamide is a synthetic compound known for its unique combination of chemical structures

Preparation Methods

Synthetic Routes and Reaction Conditions: : This compound is typically synthesized via a multi-step process. The general synthetic route involves the initial formation of intermediate products, followed by their coupling and further derivatization. The reaction conditions may include the use of specific solvents, catalysts, and temperature controls to ensure the desired chemical transformations.

Industrial Production Methods: : In an industrial setting, the compound is produced on a larger scale using optimized and efficient synthetic routes. This often involves continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions: : N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(thiophen-2-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are pivotal in modifying its chemical structure and enhancing its properties for specific applications.

Common Reagents and Conditions: : The compound reacts with common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution agents (e.g., halogens). The conditions for these reactions often involve controlled temperatures, solvents, and pH levels.

Major Products: : Depending on the reaction type, the major products formed can include oxidized derivatives, reduced forms, and various substituted analogs

Scientific Research Applications

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(thiophen-2-yl)acetamide has a wide range of scientific research applications, including:

  • Chemistry: : Utilized in the synthesis of novel organic compounds and studying reaction mechanisms.

  • Biology: : Investigated for its potential biological activities, including antimicrobial and anti-inflammatory effects.

  • Medicine: : Explored as a candidate for drug development, particularly for targeting specific biological pathways.

  • Industry: : Applied in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action for N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. It may exert its effects by binding to particular enzymes or receptors, thereby modulating biological pathways. The pathways involved can include signal transduction, metabolic regulation, and cellular responses.

Comparison with Similar Compounds

Compared to other similar compounds, such as N-(2-hydroxy-2-(4-(methylsulfonyl)phenyl)ethyl)-2-(thiophen-2-yl)acetamide, N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(thiophen-2-yl)acetamide stands out due to its unique combination of functional groups. This uniqueness is reflected in its distinct chemical reactivity and potential applications. Other similar compounds may lack the specific hydroxyphenylethyl and thiophen-2-yl groups, leading to different properties and uses.

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Properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S2/c1-19-12-6-4-11(5-7-12)14(17)10-16-15(18)9-13-3-2-8-20-13/h2-8,14,17H,9-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHHRTKWUAWSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)CC2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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